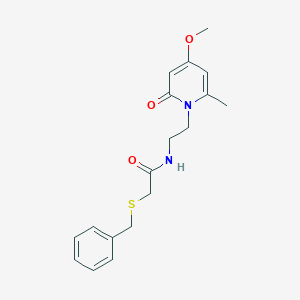

2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide

Descripción

This compound features a benzylthio group (-S-CH₂-C₆H₅) attached to an acetamide scaffold, which is further linked to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety via an ethyl spacer.

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-10-16(23-2)11-18(22)20(14)9-8-19-17(21)13-24-12-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQOXDXDIOVVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)CSCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This molecule features a benzylthio group, a methoxy-substituted pyridine moiety, and an acetamide functional group, suggesting diverse biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₂N₂O₃S, with a molecular weight of 346.45 g/mol. The presence of specific functional groups in its structure is believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 346.45 g/mol |

| InChI Key | InChI=1S/... |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating that this compound may also possess anticancer potential due to its thioether and pyridine components .

2. Antimicrobial Properties

The thiazole moiety has been linked to antimicrobial effects, with studies indicating that derivatives containing this structure can exhibit activity against both Gram-positive and Gram-negative bacteria. The electron-donating methoxy group may enhance binding interactions with microbial targets .

3. Anticonvulsant Activity

Research on thiazole-integrated compounds has revealed promising anticonvulsant properties. The SAR analysis indicates that modifications in the pyridine ring can significantly affect anticonvulsant efficacy, suggesting that this compound may be explored for similar applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes the impact of various structural components on biological activity:

| Structural Feature | Activity Type | Impact on Activity |

|---|---|---|

| Benzylthio Group | Antimicrobial | Enhances interaction with microbial targets |

| Methoxy Group | Anticancer | Increases binding affinity to cancer cells |

| Acetamide Functional Group | Anticonvulsant | Essential for pharmacological activity |

Case Studies

Several studies have investigated compounds similar to this compound:

Case Study 1: Anticancer Efficacy

A study on thiazole derivatives demonstrated IC₅₀ values below 5 µg/mL against various cancer cell lines, highlighting their potential as anticancer agents. The presence of electron-donating groups like methoxy was found to enhance cytotoxicity significantly .

Case Study 2: Antimicrobial Activity

Research showed that thiazole-containing compounds exhibited comparable antimicrobial activity to established antibiotics like norfloxacin, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved efficacy against resistant strains .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide exhibit significant antimicrobial properties. For example, derivatives of related compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 256 µg/mL .

Cytotoxicity

Studies have demonstrated that this compound may possess selective cytotoxic effects against various cancer cell lines. Similar compounds have shown the ability to target cancer cells while sparing normal cells, indicating a potential for development as an anticancer agent .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's and diabetes. Research has highlighted that structurally similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative disease management .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of thiazole derivatives, including those resembling the target compound. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 93.7 | Antibacterial |

| Compound B | 46.9 | Antibacterial |

| Compound C | 256 | Antibacterial |

Case Study 2: Anticancer Potential

In another study, derivatives of the target compound were screened for cytotoxicity against human cancer cell lines. Results showed that certain analogues demonstrated selective cytotoxicity, making them promising candidates for further development in cancer therapies .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (Lung) | 12.5 | High |

| MCF7 (Breast) | 15.0 | Moderate |

| HeLa (Cervical) | 10.0 | High |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Features

Pharmacological and Physicochemical Insights

- Pyridinone vs. Chlorine substituents in the pyridazinone analog () increase electronegativity and may improve metabolic stability but reduce solubility .

- Benzylthio vs. Sulfamoyl Groups :

- Methoxy vs. Methyl Substituents: The 4-methoxy group in the target compound may enhance solubility via polar interactions, contrasting with the 4-methyl group in ’s pyrimidinone analog .

Research Findings and Data Tables

Comparative Physicochemical Properties

| Property | Target Compound | Pyrimidinone Analog () | Pyridazinone Analog () |

|---|---|---|---|

| Molecular Weight | 403.5 | 319.4 | 434.3 |

| logP (Estimated) | ~3.5 | ~2.8 | ~1.8 |

| Hydrogen Bond Acceptors | 5 | 4 | 7 |

| Rotatable Bonds | 7 | 5 | 6 |

Q & A

What are the standard synthetic routes and critical reaction conditions for synthesizing 2-(benzylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide?

Basic Question

The synthesis involves multi-step reactions starting from simpler precursors, with careful control of temperature, solvent choice, and reaction time. Key steps include:

- Thioether linkage formation : Reaction of benzyl mercaptan with an activated acetamide intermediate under inert conditions (e.g., nitrogen atmosphere) .

- Pyridinone ring functionalization : Introduction of the 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl group via nucleophilic substitution or coupling reactions .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance reaction efficiency .

- Yield optimization : Typical yields range from 60–70%, with purity confirmed via chromatography .

How can researchers confirm the identity and purity of this compound during synthesis?

Basic Question

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H NMR (e.g., DMSO-) identifies key protons such as the benzylthio methylene (δ ~4.11 ppm) and pyridinone NH (δ ~12.50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O (~1650–1700 cm) and thioether C-S (~600–700 cm) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .

What advanced strategies can optimize the synthesis of derivatives for enhanced biological activity?

Advanced Question

Derivative synthesis focuses on functional group modifications:

- Acylation/amidation : React the acetamide moiety with activated carbonyl reagents (e.g., acetic anhydride) to introduce lipophilic groups .

- Oxidation of thioether : Use hydrogen peroxide to convert the benzylthio group to sulfone, altering electronic properties and target affinity .

- Structure-activity relationship (SAR) : Systematic substitution on the pyridinone ring (e.g., halogens or alkyl groups) to improve binding to biological targets .

- Reaction monitoring : Real-time tracking via TLC or HPLC ensures intermediate stability and minimizes side products .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Question

Discrepancies between observed and expected spectral data require:

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyridinone derivatives in ).

- Dynamic NMR experiments : Assess rotational barriers or tautomerism in the pyridinone ring, which may cause peak splitting .

- Isotopic labeling : Use C or N-labeled precursors to clarify ambiguous signals in complex regions (e.g., overlapping aromatic protons) .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

What methodological approaches are used to evaluate the compound’s biological activity in drug discovery?

Advanced Question

Biological assays include:

- Target binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes (e.g., kinases or proteases) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains (e.g., C. albicans) .

- Cytotoxicity profiling : MTT assays on cancer cell lines to assess therapeutic potential and selectivity .

- ADME-Tox studies : Microsomal stability assays and cytochrome P450 inhibition tests predict pharmacokinetic behavior .

How can researchers address low yields in multi-step synthesis?

Advanced Question

Low yields arise from intermediate instability or side reactions. Mitigation strategies:

- Protecting groups : Temporarily shield reactive sites (e.g., amine or hydroxyl groups) during critical steps .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic or air-sensitive reactions .

- Catalytic optimization : Transition metal catalysts (e.g., Pd or Cu) enhance coupling reaction efficiency .

- Purification refinement : Use preparative HPLC or recrystallization to isolate intermediates with >95% purity .

What analytical techniques are critical for studying the compound’s stability under varying conditions?

Advanced Question

Stability studies require:

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS .

- X-ray crystallography : Resolve crystal structure to identify hydrolysis-prone regions (e.g., acetamide or pyridinone moieties) .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

- pH-dependent solubility : Measure solubility in buffers (pH 1–12) to predict formulation challenges .

Notes

- Methodological rigor : Emphasize reproducibility by documenting reaction parameters (e.g., solvent purity, exact temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.